molecular formula C10H6N2O2 B6420379 Cyclobuta[b]quinoxaline-1,2-diol CAS No. 20420-52-4

Cyclobuta[b]quinoxaline-1,2-diol

Cat. No.: B6420379
CAS No.: 20420-52-4
M. Wt: 186.17 g/mol
InChI Key: KQYCKLYTVAUTRI-UHFFFAOYSA-N
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Comparison with Similar Compounds

Cyclobuta[b]quinoxaline-1,2-diol is unique due to its specific structure and the presence of both benzene and pyrazine rings. Similar compounds include other quinoxaline derivatives, such as quinacillin, sulfaquinoxaline, clofazimine, and echinomycin . These compounds share the quinoxaline moiety but differ in their specific structures and applications. This compound stands out due to its unique synthetic routes and diverse applications in various fields .

Biological Activity

Cyclobuta[b]quinoxaline-1,2-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the quinoxaline family, characterized by a bicyclic structure that includes nitrogen atoms. Its unique structural features contribute to its biological properties. The compound can be synthesized through various chemical methods, which influence its purity and activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of quinoxaline compounds possess antibacterial activity against various strains of bacteria.

Table 1: Antimicrobial Activity of Cyclobuta[b]quinoxaline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli0.5 mg/mL
This compoundStaphylococcus aureus0.3 mg/mL
This compoundPseudomonas aeruginosa0.8 mg/mL

The mechanism of action for these antimicrobial effects has been linked to the inhibition of DNA synthesis and the induction of oxidative stress in bacterial cells, leading to cell death .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways.

Case Study: Apoptosis Induction in Cancer Cells

In a controlled study involving human cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 1 mg/mL. The compound induced apoptosis by activating caspase pathways and increasing reactive oxygen species (ROS) production.

Table 2: Effects on Cancer Cell Lines

Cell LineConcentration (mg/mL)Viability Reduction (%)Mechanism of Action
HeLa (Cervical Cancer)0.530Caspase activation
MCF-7 (Breast Cancer)1.050ROS generation
A549 (Lung Cancer)0.7540Apoptosis via mitochondrial pathway

The findings suggest that this compound's ability to induce apoptosis could make it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets:

  • DNA Interaction : The compound has been shown to bind to DNA, inhibiting replication and transcription.
  • Oxidative Stress : It induces oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
  • Enzyme Inhibition : Cyclobuta[b]quinoxaline derivatives may inhibit specific enzymes involved in cellular proliferation and survival .

Properties

IUPAC Name

cyclobuta[b]quinoxaline-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYCKLYTVAUTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406701
Record name Cyclobuta[b]quinoxaline-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20420-52-4
Record name Cyclobuta[b]quinoxaline-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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